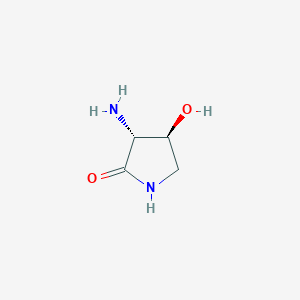

(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one

Beschreibung

BenchChem offers high-quality (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C4H8N2O2 |

|---|---|

Molekulargewicht |

116.12 g/mol |

IUPAC-Name |

(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one |

InChI |

InChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8)/t2-,3+/m0/s1 |

InChI-Schlüssel |

UJKOPPMEGDPMLI-STHAYSLISA-N |

Isomerische SMILES |

C1[C@@H]([C@H](C(=O)N1)N)O |

Kanonische SMILES |

C1C(C(C(=O)N1)N)O |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to the Stereoselective Synthesis of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one

Introduction: The Significance of a Chiral Scaffold

(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is a chiral γ-lactam that represents a key structural motif in a variety of biologically active molecules and serves as a versatile building block in medicinal chemistry. The precise spatial arrangement of the amino and hydroxyl groups in the syn configuration is often crucial for target engagement and pharmacological activity. This guide provides an in-depth exploration of the stereoselective synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of synthetic routes to obtain this specific stereoisomer.

Strategic Approaches to Stereocontrol

The primary challenge in the synthesis of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one lies in the diastereoselective construction of the two contiguous stereocenters at the C3 and C4 positions. Several powerful strategies in asymmetric synthesis can be employed to achieve this, primarily focusing on the formation of a β-hydroxy γ-amino acid precursor, which can then be cyclized to the desired γ-lactam.

Chiral Pool Synthesis: Leveraging Nature's Asymmetry

A common and efficient strategy involves starting from a readily available and enantiomerically pure natural product. L-aspartic acid is an ideal chiral precursor for this synthesis.

Rationale Behind the Choice: L-aspartic acid provides the foundational carbon skeleton and the correct stereochemistry at the eventual C3 position (which will be inverted during the synthesis). The carboxylic acid functionalities offer versatile handles for chemical manipulation.

Asymmetric Reactions: Building Chirality from Achiral Precursors

Alternatively, the stereocenters can be introduced using powerful asymmetric reactions, such as the Evans Aldol Reaction or the Sharpless Asymmetric Aminohydroxylation.

-

Evans Aldol Reaction: This method is renowned for its high diastereoselectivity in forming syn-β-hydroxy carbonyl compounds. By using a chiral oxazolidinone auxiliary, a Z-enolate is formed, which then reacts with an aldehyde via a Zimmerman-Traxler transition state to yield the syn aldol adduct with excellent stereocontrol.[1][2][3]

-

Sharpless Asymmetric Aminohydroxylation (ASAH): This powerful reaction allows for the concerted, syn-selective addition of an amino and a hydroxyl group across a double bond.[4][5][6][7] Applying this to an α,β-unsaturated lactam precursor could directly install the desired functionalities with the correct relative stereochemistry.

Proposed Synthetic Pathway from L-Aspartic Acid

This section details a plausible and efficient synthetic route starting from L-aspartic acid, integrating key transformations to achieve the desired (3R,4S) stereochemistry.

Part 1: Synthesis of the β-Ketoester Intermediate

The initial steps focus on converting L-aspartic acid into a suitable β-ketoester, which will be the substrate for the key diastereoselective reduction.

Step 1: Protection of L-Aspartic Acid

A robust protecting group strategy is paramount to prevent unwanted side reactions.[7][8][9][10][11] The amino group is typically protected as a carbamate (e.g., Boc or Cbz), and the carboxylic acids can be converted to esters.

| Functional Group | Protecting Group | Reagents and Conditions | Rationale |

| α-Amino | tert-Butoxycarbonyl (Boc) | (Boc)₂O, base (e.g., NaHCO₃), aq. dioxane | Stable under a wide range of conditions, easily removed with acid. |

| Carboxylic Acids | Benzyl (Bn) Esters | Benzyl alcohol, acid catalyst | Can be removed by hydrogenolysis, which is orthogonal to the acid-labile Boc group. |

Step 2: Formation of the β-Ketoester via Meldrum's Acid

A common method to generate a β-ketoester from a protected amino acid is through the use of Meldrum's acid.

Experimental Protocol:

-

Activation: The protected N-Boc-L-aspartic acid anhydride is reacted with Meldrum's acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an anhydrous solvent like dichloromethane (DCM) at 0 °C to room temperature.

-

Rearrangement: The resulting intermediate is then heated to induce a rearrangement and loss of carbon dioxide and acetone, yielding the desired β-ketoester.

Part 2: Diastereoselective Reduction and Lactam Formation

This is the most critical phase of the synthesis, where the stereochemistry at the C4 position is established.

Step 3: Diastereoselective Reduction of the β-Ketoester

The reduction of the β-keto group to a hydroxyl group must proceed with high diastereoselectivity to yield the syn product.

Causality of Stereoselectivity: The choice of reducing agent and reaction conditions is crucial. Substrate-controlled reduction, where the existing stereocenter at C3 directs the approach of the reducing agent, is often employed. The use of bulky reducing agents can enhance this selectivity. Catalytic hydrogenation using specific catalysts can also provide high diastereoselectivity.[1] For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst in an appropriate solvent system can favor the formation of the syn diastereomer.

Experimental Protocol:

-

Reaction Setup: The β-ketoester is dissolved in a suitable solvent (e.g., methanol or acetic acid).

-

Catalyst Addition: A catalytic amount of 10% Pd/C is added to the solution.[12]

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or in a Parr shaker) and stirred vigorously until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude syn-β-hydroxy-γ-amino ester.

Step 4: Intramolecular Cyclization to the γ-Lactam

The final step involves the formation of the pyrrolidin-2-one ring through an intramolecular amidation reaction.[13]

Mechanism of Cyclization: The amino group of the γ-amino ester attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate, which then collapses to form the five-membered lactam ring with the elimination of the alcohol corresponding to the ester. This cyclization is often spontaneous or can be promoted by gentle heating or the use of a mild base.

Experimental Protocol:

-

Deprotection and Cyclization: The protecting groups are removed. For instance, if a Boc group is used for the amine and a benzyl ester for the carboxylic acid, a single step of hydrogenolysis can remove both, and the resulting free γ-amino acid will often cyclize in situ. Alternatively, if a methyl or ethyl ester is used, the Boc group is first removed with an acid (e.g., trifluoroacetic acid in DCM), and the resulting ammonium salt is neutralized, allowing the free amine to cyclize onto the ester.

-

Purification: The crude (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is then purified by column chromatography or recrystallization to obtain the final product with high purity.

Conclusion: A Versatile and Accessible Synthetic Route

The synthesis of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one presented herein offers a robust and stereocontrolled pathway to this valuable chiral building block. By leveraging the inherent chirality of L-aspartic acid and employing a key diastereoselective reduction, the desired syn stereochemistry can be reliably achieved. The outlined protocols provide a solid foundation for researchers to access this compound for applications in drug discovery and development. The principles of stereocontrol and protecting group strategy discussed are broadly applicable to the synthesis of other complex chiral molecules.

References

-

Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. J Org Chem. 2017 Oct 6;82(19):10092-10109. [Link]

-

Lactam - Wikipedia. [Link]

-

Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC. RSC Advances. [Link]

-

DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE - Malaysian Journal of Analytical Sciences. [Link]

-

A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy - New Journal of Chemistry (RSC Publishing). [Link]

-

Protecting groups in organic synthesis + H2O. [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

Evans Aldol Reaction | Chem-Station Int. Ed. [Link]

-

5.6: Dihydroxylation, Aminohydroxylation and Aziridination Reactions - Chemistry LibreTexts. [Link]

-

Synthesis of β-hydroxy-α-amino-γ-lactams (Hgl) dipeptides using... - ResearchGate. [Link]

-

Sharpless Aminohydroxylation - YouTube. [Link]

-

Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. [Link]

-

Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations - Polypeptide. [Link]

-

Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. [Link]

- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google P

-

Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives | Request PDF - ResearchGate. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. [Link]

-

Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid Derived Nitriles Heikinheimo, Annakaisa - Helda - University of Helsinki. [Link]

-

Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles - Aalto University's research portal. [Link]

-

Reductions - Ready Lab - UT Southwestern, Dallas, Texas. [Link]

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. curate.nd.edu [curate.nd.edu]

- 7. mazams.weebly.com [mazams.weebly.com]

- 8. jocpr.com [jocpr.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 11. polypeptide.com [polypeptide.com]

- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 13. Lactam - Wikipedia [en.wikipedia.org]

The Pivotal Role of Physicochemical Properties in the Development of Substituted Pyrrolidinone-Based Therapeutics: A Technical Guide

For Immediate Release

SHANGHAI, CHINA – February 17, 2026 – The pyrrolidinone core, a five-membered lactam, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to multiple receptor types.[1] This guide offers an in-depth exploration of the critical physicochemical properties of substituted pyrrolidinones, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies essential for optimizing these compounds for therapeutic use.

The versatility of the pyrrolidinone nucleus stems from its favorable characteristics, including its capacity for hydrogen bonding and conformational flexibility.[1] These attributes, coupled with the relative ease of chemical modification, make it an attractive starting point for developing novel therapeutic agents.[1] The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs across a wide array of therapeutic areas.[2]

The Impact of Physicochemical Properties on Drug Action

The therapeutic efficacy of any drug candidate is intrinsically linked to its physicochemical properties. For substituted pyrrolidinones, a thorough understanding of parameters such as solubility, pKa (acid dissociation constant), and lipophilicity is paramount for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility directly influences a drug's bioavailability. Poorly soluble compounds often exhibit erratic absorption, leading to suboptimal therapeutic outcomes.[3][4]

pKa governs the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule affects its ability to cross biological membranes and interact with its target.[5]

Lipophilicity , often expressed as logP or logD, describes a compound's affinity for a lipid environment. A delicate balance is required; sufficient lipophilicity is necessary for membrane permeation, while excessive lipophilicity can lead to poor solubility and non-specific binding.[6]

Characterizing the Physicochemical Landscape of Substituted Pyrrolidinones

The diverse biological activities of pyrrolidinone derivatives, ranging from anticancer and neuroprotective to antiviral and antibacterial effects, are largely influenced by the nature and position of their substituents.[1][7][8] These substitutions significantly modulate the core scaffold's physicochemical properties.

| Property | Importance in Drug Development | Typical Range for Pyrrolidinones |

| Aqueous Solubility | Affects absorption and bioavailability.[4] | Highly variable, dependent on substituents. |

| pKa | Determines ionization state at physiological pH, impacting membrane permeability and target binding.[5] | The unsubstituted pyrrolidinone has a pKa of approximately -0.94.[9] Substituents can significantly alter this value. |

| Lipophilicity (logP/logD) | Influences membrane permeability, protein binding, and metabolic stability.[6] | Varies widely with substitution. |

Essential Experimental Protocols for Physicochemical Profiling

Accurate determination of these properties is a critical step in the drug discovery pipeline. The following are standard, validated protocols for assessing the key physicochemical parameters of substituted pyrrolidinones.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining both kinetic and thermodynamic solubility.[3]

Experimental Workflow: Shake-Flask Solubility Assay

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation: For kinetic solubility, prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).[10] For thermodynamic solubility, use the solid compound.[3]

-

Incubation: Add the compound to a phosphate-buffered saline (PBS) solution at pH 7.4.[10] The mixture is then agitated for a specified duration (e.g., 2 hours for kinetic, 24 hours for thermodynamic solubility) to reach equilibrium.[3]

-

Separation: Remove any undissolved solid by filtration or centrifugation.[3]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS), against a standard curve.[3][10]

pKa Determination via Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[11][12]

Experimental Workflow: Potentiometric pKa Determination

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrrolidinone in a suitable solvent. For compounds with low water solubility, a co-solvent system may be necessary.[13]

-

Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the sample solution.[11]

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, allowing the reading to stabilize.[11]

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[11]

Lipophilicity (logP/logD) Determination

While the traditional shake-flask method using n-octanol and water is the gold standard, chromatographic methods like reversed-phase high-performance liquid chromatography (RP-HPLC) are often employed for higher throughput.[6]

Structure-Activity Relationships (SAR) and the Role of Physicochemical Properties

The substituents on the pyrrolidinone ring not only influence the molecule's interaction with its biological target but also profoundly affect its physicochemical properties.[14][15][16] For instance, the addition of lipophilic groups can enhance membrane permeability but may decrease aqueous solubility.[14] Conversely, incorporating polar or ionizable groups can improve solubility but may hinder passage across the blood-brain barrier.[17]

A systematic exploration of these structure-property relationships is crucial for the rational design of pyrrolidinone derivatives with optimized ADME profiles.[7]

Logical Relationship: Physicochemical Properties and Drug Development

Caption: Interplay of Structure, Properties, and Efficacy.

Future Directions

The pyrrolidinone scaffold continues to be a fertile ground for the discovery of novel therapeutics.[1] Future research will likely focus on the development of derivatives with tailored physicochemical properties to address specific therapeutic challenges, such as targeting diseases of the central nervous system or overcoming drug resistance.[8][18] A deeper understanding of the interplay between chemical structure and physicochemical characteristics will be instrumental in unlocking the full therapeutic potential of this remarkable class of compounds.

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones, 2-Pyrrolones, and Pyrrolidines from Enaminones of Baylis−Hillman Derivatives of 3-Isoxazolecarbaldehydes, | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

-

Recent development in 2‐pyrrolidinone‐containing nootropics - Scilit. [Link]

-

Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing). [Link]

-

2-Pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. [Link]

-

pyrrolidinone derivatives - JoDrugs. [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. [Link]

-

Full article: Green and Efficient Synthesis of Novel Polysubstituted 2-Pyrrolidinones under Catalyst and Solvent-Free Conditions. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC. [Link]

-

Estimation of the lipophilicity of antiarrhythmic and antihypertensive active 1-substituted pyrrolidin-2-one and pyrrolidine derivatives - PubMed. [Link]

-

Development of Methods for the Determination of pKa Values - PMC. [Link]

-

In vitro solubility assays in drug discovery - PubMed. [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - RSC Publishing. [Link]

-

Pyrrolines as prodrugs of gamma-aminobutyric acid analogues - PubMed - NIH. [Link]

-

Kinetic Solubility - In Vitro Assay - Charnwood Discovery. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate. [Link]

-

Pyrrolidone derivatives - PubMed. [Link]

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. [Link]

-

Cyclic GABA-GABOB analogues. III - Synthesis and biochemical activity of new alkyl and acyl derivatives of 4-hydroxy-2-pyrrolidinone - PubMed. [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

-

Pyrrolidine, thiomorpholine and piperidine GABA analogues. - ResearchGate. [Link]

-

Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues - ResearchGate. [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed. [Link]

-

Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review | Request PDF - ResearchGate. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. [Link]

-

Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa - European Journal of Chemistry. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. [Link]

-

Development of Potentiometric Microtitration for Early Chemistry Development. [Link]

-

Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB. [Link]

-

pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T - SciSpace. [Link]

-

2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis - Frontiers. [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]

-

Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Estimation of the lipophilicity of antiarrhythmic and antihypertensive active 1-substituted pyrrolidin-2-one and pyrrolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurjchem.com [eurjchem.com]

- 14. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. img01.pharmablock.com [img01.pharmablock.com]

- 18. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Using (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in Cell Culture: A Guide for Researchers

Disclaimer: Information regarding the biological activity and specific cell culture applications of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is not currently available in published scientific literature. This document provides a generalized framework and best-practice recommendations for the initial characterization and use of a novel small molecule compound in a cell culture setting. All protocols should be adapted and optimized based on empirical data generated for the specific cell lines and assays being utilized.

Introduction: The Pyrrolidinone Scaffold and Its Therapeutic Potential

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Derivatives of this heterocyclic motif have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties. The introduction of amino and hydroxyl functional groups, as seen in (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one, offers the potential for specific molecular interactions, making it a compound of interest for screening and drug discovery programs.

While the precise mechanism of action for (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one remains to be elucidated, related aminopyrrolidinone structures have been investigated for their potential to modulate various cellular pathways. This application note provides a comprehensive guide for researchers to systematically evaluate the biological effects of this compound in a cell culture environment. The following protocols are designed to establish a foundational understanding of its solubility, stability, cytotoxicity, and potential impact on cellular phenotypes.

Compound Specifications and Handling

Before initiating any cell-based experiments, it is crucial to understand the physicochemical properties of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one and to handle it appropriately to ensure experimental reproducibility.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₂ | Vendor/Database |

| Molecular Weight | 116.12 g/mol | Vendor/Database |

| Appearance | White to off-white solid | Vendor/Database |

| Purity | ≥95% (Recommended) | Vendor Analysis |

| Solubility | To be determined empirically (start with DMSO, water, ethanol) | Internal Data |

| Storage | Store at -20°C, desiccated, and protected from light | Vendor Recommendation |

Note: The solubility and stability of the compound in various cell culture media should be determined as a preliminary step.

Initial Characterization Workflow

The following workflow provides a structured approach to the initial investigation of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in a cell culture setting.

Caption: Initial workflow for characterizing a novel compound in cell culture.

Detailed Protocols

Preparation of Stock Solutions

The causality behind preparing a concentrated stock solution is to minimize the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.

Materials:

-

(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one powder

-

Sterile, anhydrous DMSO

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipette

Protocol:

-

Aseptically weigh out a precise amount of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). The choice of concentration depends on the compound's solubility.

-

Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary, but monitor for any signs of degradation.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

-

Store the aliquots at -20°C.

Cell Culture and Maintenance

The choice of cell line is paramount and should be guided by the research question. For general cytotoxicity screening, a panel of cell lines representing different tissue origins (e.g., HeLa, A549, HEK293) is recommended.

Materials:

-

Selected mammalian cell line(s)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Cell culture flasks (T-25 or T-75)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture the selected cell lines in T-75 flasks with complete medium in a humidified incubator.

-

Passage the cells upon reaching 80-90% confluency. This ensures that the cells are in the logarithmic growth phase and are healthy for experimentation.

-

To passage, aspirate the old medium, wash the cell monolayer once with sterile PBS, and then add 1-2 mL of Trypsin-EDTA.

-

Incubate for 2-5 minutes at 37°C until the cells detach.

-

Neutralize the trypsin with 5-10 mL of complete medium and gently pipette to create a single-cell suspension.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into new flasks at the appropriate density for routine culture or into 96-well plates for assays.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability. This is a critical first step to determine the concentration range at which the compound exhibits biological effects without causing overt cell death.

Materials:

-

Cells seeded in a 96-well plate (e.g., 5,000-10,000 cells/well)

-

(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

The next day, prepare serial dilutions of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in complete medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

-

Carefully remove the old medium from the wells and replace it with 100 µL of the prepared compound dilutions or control solutions.

-

Incubate the plate for 24, 48, or 72 hours. The incubation time should be chosen based on the cell doubling time and the expected kinetics of the compound's action.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Example Data Presentation:

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 100 | 15.2 ± 3.1 |

| 50 | 35.8 ± 4.5 |

| 25 | 60.1 ± 5.2 |

| 12.5 | 85.7 ± 6.3 |

| 6.25 | 95.3 ± 4.8 |

| 3.125 | 98.1 ± 3.9 |

| 1.56 | 99.2 ± 2.7 |

| 0 (Vehicle) | 100 ± 3.5 |

Potential Downstream Signaling Pathways to Investigate

Given the structural motifs of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one, several signaling pathways could be hypothetically modulated. The following diagram illustrates a generic cell signaling cascade that could be investigated following initial characterization.

Caption: Hypothetical signaling pathway for investigation.

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| Compound Precipitation in Medium | Poor solubility. | Prepare a higher concentration stock in DMSO and use a smaller volume. Test alternative solvents (e.g., ethanol). Perform a solubility test in the specific cell culture medium. |

| High Variability in Assay Results | Inconsistent cell seeding. Pipetting errors. Edge effects in 96-well plates. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS. |

| No Observed Effect at High Concentrations | The compound is not biologically active in the tested cell line or assay. The compound is not cell-permeable. | Test on a broader panel of cell lines. Consider cell permeability assays. Synthesize and test related analogs. |

| Vehicle Control Shows Cytotoxicity | DMSO concentration is too high. | Ensure the final DMSO concentration in the medium is below 0.5% (v/v), and ideally below 0.1%. |

Conclusion and Future Directions

This document provides a foundational guide for the initial in vitro characterization of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one. The successful execution of these protocols will establish a critical baseline for understanding the compound's biological activity, including its effective concentration range and cytotoxic profile. Subsequent research should focus on more specific mechanistic studies, such as target identification, pathway analysis using techniques like Western blotting or RNA sequencing, and evaluation in more complex in vitro models (e.g., 3D cell cultures, co-cultures) to further elucidate its therapeutic potential.

References

As of the date of this document, there is no specific peer-reviewed literature detailing the biological activity or cell culture use of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one. Researchers are encouraged to consult chemical databases and supplier information for basic compound properties and to perform thorough literature searches for newly published data. General protocols for cell culture and cytotoxicity assays can be found in standard cell biology manuals and on the websites of cell line repositories and reagent manufacturers.

Application Notes and Protocols for (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in Enzyme Inhibition Assays

Introduction: The Therapeutic Potential of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its importance in drug discovery.[3] The non-planar, sp3-hybridized nature of the pyrrolidinone ring allows for a three-dimensional exploration of chemical space, which is advantageous for achieving high target affinity and selectivity.[1][2] (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is a specific stereoisomer of a substituted pyrrolidinone that holds significant promise as a modulator of enzyme activity. Its structural features, including the amino and hydroxyl groups, suggest its potential to interact with the active sites of various enzymes, making it a compelling candidate for inhibitor screening and drug development programs.

This comprehensive guide provides detailed protocols for evaluating the inhibitory potential of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one against three key enzyme classes: Dipeptidyl Peptidase IV (DPP-4), β-Lactamases, and β-Galactosidase. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on scientific integrity, experimental causality, and robust data generation.

Chapter 1: Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay

Scientific Rationale and Mechanism of Action

Dipeptidyl Peptidase IV (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4] Consequently, DPP-4 inhibitors are a validated therapeutic class for the management of type 2 diabetes mellitus.[5][6]

The pyrrolidine scaffold of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one can act as a proline mimic, enabling it to bind to the active site of DPP-4.[7][8] The amino and hydroxyl substituents can form key hydrogen bond interactions with amino acid residues in the enzyme's active site, leading to competitive inhibition. This assay protocol is designed to quantify the inhibitory potency of the compound by measuring its effect on the rate of a fluorogenic substrate cleavage by DPP-4.

Experimental Workflow for DPP-4 Inhibition Assay

Caption: Workflow for the DPP-4 enzyme inhibition assay.

Detailed Protocol for DPP-4 Inhibition Assay

This protocol is adapted from commercially available fluorescence-based DPP-4 inhibitor screening kits.[3][9][10][11][12][13][14]

1.3.1. Materials and Reagents

-

Recombinant Human DPP-4

-

DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)

-

DPP-4 Substrate: Gly-Pro-AMC (Aminomethylcoumarin)

-

(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one (Test Inhibitor)

-

Sitagliptin (Positive Control Inhibitor)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

1.3.2. Reagent Preparation

-

DPP-4 Assay Buffer: Prepare the buffer and warm to 37°C before use.

-

DPP-4 Enzyme Solution: Reconstitute the lyophilized enzyme in DPP-4 Assay Buffer to the recommended concentration. Keep on ice during use.

-

DPP-4 Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO. Dilute the stock solution in DPP-4 Assay Buffer to the desired final concentration (typically 2-fold the Km value).

-

Test Inhibitor Stock Solution: Prepare a high-concentration stock solution of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in DMSO.

-

Test Inhibitor Dilutions: Perform serial dilutions of the stock solution in DPP-4 Assay Buffer to obtain a range of concentrations for IC50 determination.

-

Positive Control: Prepare a stock solution and serial dilutions of Sitagliptin in DPP-4 Assay Buffer.

1.3.3. Assay Procedure

-

Plate Setup:

-

Blank wells: Add assay buffer only.

-

Enzyme Control (100% activity) wells: Add assay buffer and DPP-4 enzyme solution.

-

Test Inhibitor wells: Add DPP-4 enzyme solution and the corresponding dilution of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one.

-

Positive Control wells: Add DPP-4 enzyme solution and the corresponding dilution of Sitagliptin.

-

-

Pre-incubation: Add 50 µL of the DPP-4 enzyme solution to the Enzyme Control, Test Inhibitor, and Positive Control wells. Add 50 µL of assay buffer to the Blank wells. Then, add 25 µL of the respective inhibitor dilutions or assay buffer to the appropriate wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the DPP-4 Substrate Solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Ex/Em = 360/460 nm) every minute for 15-30 minutes at 37°C.

1.3.4. Data Analysis

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the average rate of the Blank wells from all other wells.

-

Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Inhibitor) / Rate of Enzyme Control] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][15]

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[2] |

| Positive Control | A known inhibitor (e.g., Sitagliptin) to validate the assay performance. |

| Enzyme Control | Represents 100% enzyme activity without any inhibitor. |

| Blank Control | Contains all reagents except the enzyme to account for background fluorescence. |

Chapter 2: β-Lactamase Inhibition Assay

Scientific Rationale and Mechanism of Action

β-Lactamases are a family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins.[16] These enzymes inactivate the antibiotics by hydrolyzing the β-lactam ring.[16] The development of β-lactamase inhibitors is a crucial strategy to overcome antibiotic resistance.

While (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one does not contain a classic β-lactam ring, its pyrrolidinone core may allow it to bind to the active site of some β-lactamases, acting as a competitive inhibitor. This assay will determine the ability of the compound to inhibit β-lactamase activity using a chromogenic substrate, nitrocefin. The hydrolysis of nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically.[1][6][17][18]

Experimental Workflow for β-Lactamase Inhibition Assay

Caption: Workflow for the β-lactamase enzyme inhibition assay.

Detailed Protocol for β-Lactamase Inhibition Assay

This protocol is based on the well-established nitrocefin assay for β-lactamase activity.[6][16][19][20][21]

2.3.1. Materials and Reagents

-

Purified β-Lactamase (e.g., from Bacillus cereus or a specific clinically relevant strain)

-

β-Lactamase Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

-

Nitrocefin

-

(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one (Test Inhibitor)

-

Clavulanic Acid (Positive Control Inhibitor)

-

Dimethyl Sulfoxide (DMSO)

-

96-well clear, flat-bottom microplate

-

UV-Vis microplate reader

2.3.2. Reagent Preparation

-

β-Lactamase Assay Buffer: Prepare the buffer and bring to room temperature before use.

-

β-Lactamase Enzyme Solution: Reconstitute the enzyme in assay buffer to a concentration that gives a linear rate of nitrocefin hydrolysis for at least 10-15 minutes.

-

Nitrocefin Solution: Prepare a stock solution in DMSO and dilute to a final working concentration (e.g., 0.5 mM) in the assay buffer. Protect from light.

-

Test Inhibitor Stock and Dilutions: Prepare a stock solution of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in DMSO and create serial dilutions in the assay buffer.

-

Positive Control: Prepare a stock and serial dilutions of Clavulanic Acid in the assay buffer.

2.3.3. Assay Procedure

-

Plate Setup:

-

Blank wells: Assay buffer only.

-

Enzyme Control wells: Assay buffer and β-lactamase solution.

-

Test Inhibitor wells: β-lactamase solution and inhibitor dilutions.

-

Positive Control wells: β-lactamase solution and Clavulanic Acid dilutions.

-

-

Pre-incubation: Add 50 µL of the β-lactamase solution to the designated wells. Add 20 µL of the inhibitor dilutions or assay buffer to the appropriate wells.

-

Incubate the plate for 10-15 minutes at 25°C.

-

Reaction Initiation: Add 30 µL of the nitrocefin solution to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 490 nm in kinetic mode, taking readings every minute for 15-30 minutes.

2.3.4. Data Analysis

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Subtract the background rate (from Blank wells).

-

Calculate the percent inhibition for each inhibitor concentration as described for the DPP-4 assay.

-

Plot percent inhibition versus log[inhibitor] and determine the IC50 value.[15][22]

| Parameter | Description |

| IC50 | The concentration of inhibitor that causes 50% inhibition of the enzyme activity.[15] |

| Nitrocefin | A chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase.[18] |

| Clavulanic Acid | A known β-lactamase inhibitor used as a positive control.[20] |

Chapter 3: β-Galactosidase Inhibition Assay

Scientific Rationale and Mechanism of Action

β-Galactosidase is a glycoside hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In humans, a deficiency of this enzyme leads to Morquio's syndrome.[23] In bacteria, it is essential for the metabolism of lactose.[24][25] The amino and hydroxyl groups on the (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one molecule may allow it to mimic the structure of the galactose substrate, potentially leading to competitive inhibition of β-galactosidase.[26]

This assay employs the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[5][24][25] When cleaved by β-galactosidase, ONPG releases o-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 420 nm.[5][27]

Experimental Workflow for β-Galactosidase Inhibition Assay

Caption: Types of reversible enzyme inhibition.

By analyzing the data using Lineweaver-Burk or Michaelis-Menten plots, the type of inhibition can be elucidated. For competitive inhibition, the apparent Km increases while Vmax remains unchanged. For non-competitive inhibition, Vmax decreases while Km remains unchanged. [28][29]

Conclusion

(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one represents a promising scaffold for the development of novel enzyme inhibitors. The detailed protocols provided herein offer a robust framework for assessing its inhibitory activity against DPP-4, β-lactamases, and β-galactosidase. By understanding the underlying scientific principles and meticulously executing these assays, researchers can generate high-quality, reproducible data to advance their drug discovery and development programs.

References

-

Microbe Notes. ONPG Test- Principle, Procedure, Results, Uses. [Link]

-

Online Microbiology Notes. ONPG Test - Principle, Procedure, Uses and Interpretation. [Link]

-

edX. IC50 Determination. [Link]

-

Knya. Difference Between Competitive and Noncompetitive Enzyme Inhibition. [Link]

-

Beta (β) Lactamase Test. [Link]

-

Wikipedia. IC50. [Link]

-

Jack Westin. Inhibition - Enzymes - MCAT Content. [Link]

-

PubMed. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. [Link]

-

Knowmedge. Enzyme Kinetics: Competitive vs. Non-Competitive Inhibition | Medical Mnemonics | USMLE | NCLEX. [Link]

-

Creative BioMart. Dipeptidyl peptidase IV Inhibitor Screening Assay Kit. [Link]

-

Assay Genie. Beta-Lactamase Activity Colorimetric Assay Kit (384 well) (#BN01115). [Link]

-

Royal College of Pathologists. UK Standards for Microbiology Investigations - ONPG (β-Galactosidase) test. [Link]

-

ScienceCodons. Competitive vs Noncompetitive enzyme inhibition (2026). [Link]

-

Lecturio. Competitive vs Noncompetitive Inhibition: Enzyme Kinetics for USMLE Step 1. [Link]

-

PMC. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. [Link]

-

Assay Genie. Beta Galactosidase (β-Gal) Inhibitor Screening Kit (Fluorometric) (#BN01044). [Link]

-

Assay Genie. β-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020). [Link]

-

β-GALACTOSIDASE (LACZ) ASSAY. [Link]

-

Assay Genie. DPP4 Inhibitor Screening Kit (Fluorometric). [Link]

-

Laboratory 5 Measurement of β-Galactosidase Activity in Lactaid™ Tablets. [Link]

-

bioRxiv. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

-

Wikipedia. Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]

-

PMC. Picomolar inhibition of β-galactosidase (bovine liver) attributed to loop closure. [Link]

-

Ingenta Connect. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. [Link]

-

PMC. Inhibition of β-lactamase function by de novo designed peptide. [Link]

-

YouTube. SA-β-Galactosidase-Based Screening Assay For Identification:Senotherapeutic Drugs l Protocol Preview. [Link]

-

Bentham Science Publisher. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. [Link]

-

Frontiers. DPP-4 Inhibition and the Path to Clinical Proof. [Link]

-

PubMed. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. [Link]

-

The inhibition of beta-galactosidase (Escherichia coli) by amino sugars and amino alcohols. [Link]

Sources

- 1. toku-e.com [toku-e.com]

- 2. courses.edx.org [courses.edx.org]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. canvaxbiotech.com [canvaxbiotech.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]

- 8. benthamscience.com [benthamscience.com]

- 9. Dipeptidyl peptidase IV Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 10. Index | Abnova [abnova.com]

- 11. apexbt.com [apexbt.com]

- 12. assaygenie.com [assaygenie.com]

- 13. content.abcam.com [content.abcam.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. IC50 - Wikipedia [en.wikipedia.org]

- 16. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. nitrocefin.com [nitrocefin.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. assaygenie.com [assaygenie.com]

- 21. docs.aatbio.com [docs.aatbio.com]

- 22. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. assaygenie.com [assaygenie.com]

- 24. microbenotes.com [microbenotes.com]

- 25. microbiologyinfo.com [microbiologyinfo.com]

- 26. researchgate.net [researchgate.net]

- 27. assaygenie.com [assaygenie.com]

- 28. knyamed.com [knyamed.com]

- 29. Enzyme Kinetics: Competitive vs. Non-Competitive Inhibition | Medical Mnemonics | USMLE | NCLEX | Knowmedge [knowmedge.com]

Application Note: Formulation Strategies for (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in Preclinical Studies

Abstract

This guide provides a technical framework for the formulation of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one , a polar, chiral pyrrolidone derivative intended for preclinical pharmacokinetic (PK) and toxicology studies.[1] Due to its zwitterionic character and specific stereochemistry, this molecule presents unique challenges regarding chiral stability (epimerization) and lactam hydrolysis .[1] This document outlines self-validating protocols for Intravenous (IV) and Oral (PO) vehicle selection, emphasizing pH control to maintain the integrity of the (3R,4S) configuration.

Physicochemical Profiling & Risk Assessment

Before formulation, the compound's fundamental properties must be understood to predict stability issues. The molecule features a gamma-lactam ring, a primary amine at C3, and a hydroxyl group at C4.

Key Properties Table[1]

| Property | Value / Characteristic | Implication for Formulation |

| Molecular Weight | 116.12 g/mol | Rapid renal clearance expected; high molarity in solution.[1] |

| LogP | ~ -1.2 (Experimental/Predicted) | Highly Hydrophilic. Likely freely soluble in aqueous media.[1] Lipid-based vehicles are unnecessary.[1] |

| pKa (Amine) | ~ 9.0 - 9.5 (Estimated) | Basic.[1] Will be protonated (cationic) at physiological pH.[1] |

| pKa (Lactam) | > 14 | Neutral at physiological pH.[1] |

| Chirality | (3R, 4S) | Critical Risk: The C3 proton is acidic due to the adjacent carbonyl. Base-catalyzed epimerization can invert the C3 center, yielding the (3S,4S) diastereomer. |

| Solubility | > 100 mg/mL (Water) | Suitable for high-dose toxicology studies without complex solubilizers.[1] |

Stability Risks & Mitigation

-

Hydrolysis: The gamma-lactam ring is relatively stable but can open under strong acidic (< pH 2) or basic (> pH 9) conditions to form the corresponding acyclic amino acid.[1]

-

Racemization: The primary risk.[1] The C3 position is susceptible to enolization at pH > 7.5.

-

Mitigation: Formulations must be buffered to pH 5.5 – 6.5 .[1]

-

Vehicle Selection Strategy

The high water solubility of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one simplifies vehicle selection but necessitates strict pH control.[1]

Decision Logic (Graphviz Diagram)

Figure 1: Decision tree for vehicle selection based on route and solubility limits.

Detailed Formulation Protocols

Protocol A: Intravenous (IV) Solution (Target: 10 mg/mL)

Application: PK studies (Rat/Mouse), bioavailability assessment.[1]

Reagents:

-

(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one (API)[1]

-

0.9% Sodium Chloride (Saline), USP grade

-

0.1N HCl and 0.1N NaOH (for pH adjustment)

-

0.22 µm PES (Polyethersulfone) Syringe Filter[1]

Procedure:

-

Calculation: Calculate the required mass of API.

-

Example: For 10 mL of 10 mg/mL solution, weigh 100 mg API.

-

-

Dissolution: Add API to approximately 80% of the final volume (8 mL) of Saline in a glass vial. Vortex for 30 seconds.[1] The compound should dissolve instantly.

-

pH Adjustment (CRITICAL):

-

Measure pH.[1] It will likely be basic (~ pH 8-9) due to the amine.[1]

-

Dropwise add 0.1N HCl while stirring.[1] Target pH 6.0 ± 0.2 .

-

Why? Physiological pH (7.[1]4) is acceptable for injection, but pH 6.0 provides better stability against C3 epimerization in the dosing vial. The blood buffering capacity will neutralize it post-injection.[1]

-

-

QS (Quantity Sufficient): Add Saline to reach the final volume (10 mL).

-

Filtration: Pass the solution through a 0.22 µm PES filter into a sterile crimp-top vial.

-

QC Check: Verify concentration and enantiomeric purity via HPLC (see Section 4).

Protocol B: Oral (PO) Solution (Target: 50 mg/mL)

Application: Toxicology, efficacy studies.[1]

Reagents:

Procedure:

-

Weighing: Weigh the required amount of API (e.g., 500 mg for 10 mL).

-

Vehicle Addition: Add SWFI to approx. 90% volume.

-

pH Check: Check pH. If > 7.0, adjust to pH 5.5 – 6.0 using Citrate Buffer or dilute HCl.

-

Note: The stomach is acidic; therefore, the formulation pH is less critical for in vivo stability, but critical for shelf-life stability before dosing.

-

-

Final Volume: Adjust to final volume with SWFI.

-

Storage: Prepare fresh daily. If storage is needed, keep at 4°C and use within 24 hours.

Quality Control & Stability (Self-Validating System)

To ensure the study results are valid, the formulation must be tested for degradation and racemization.

HPLC Method for Purity & Chiral Integrity

Standard reverse-phase HPLC may not separate the (3R,4S) isomer from its (3S,4S) epimer. A chiral method is required.[1]

-

Column: Chiralpak AGP (Alpha-1-acid glycoprotein) or Crownpak CR-I (+).[1]

-

Reasoning: These columns are specialized for separating amino acids and polar amines.[1]

-

-

Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Acetonitrile (95:5).[1]

-

Detection: UV at 210 nm (Amide absorption).[1]

-

Acceptance Criteria:

Stress Testing Workflow (Graphviz Diagram)

Figure 2: QC workflow to validate formulation stability prior to animal dosing.

In Vivo Administration Guidelines

Dosing Volumes

-

Mouse (20-25g):

-

Rat (250g):

Osmolality Considerations

Since the molecule has a low molecular weight (116 g/mol ), high concentrations can significantly increase osmolality.

-

Calculation: A 10 mg/mL solution contributes ~86 mOsm/kg.[1]

-

Isotonic Target: ~290-300 mOsm/kg.[1]

-

Recommendation: For IV doses > 20 mg/mL, dissolve in 0.45% Saline (half-normal) or Water for Injection rather than 0.9% Saline to avoid hypertonicity, which causes injection site pain and hemolysis.[1]

References

-

PubChem. (2024).[1][4] Compound Summary: (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one.[1][5] National Library of Medicine.[1] [Link][1]

-

FDA Center for Drug Evaluation and Research. (2005).[1] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

-

Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. [Link]

-

Loftsson, T. (2014).[1] Drug Solubilization and Oral Delivery.[1][6] In Essential Pharmacokinetics. Academic Press.[1] (General reference on vehicle selection for hydrophilic drugs).

Sources

- 1. 2-Pyrrolidinone (CAS 616-45-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. altasciences.com [altasciences.com]

- 3. scispace.com [scispace.com]

- 4. 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine | C9H18N2O3 | CID 10465457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3R,4S)-3-amino-4-hydroxy-pyrrolidin-2-one 97% | CAS: 220812-20-4 | AChemBlock [achemblock.com]

- 6. admescope.com [admescope.com]

Application Notes and Protocols for Cell Viability Assays with (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one Treatment

Introduction: The Pyrrolidin-2-one Scaffold and the Imperative for Robust Viability Assessment

The pyrrolidin-2-one moiety is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of therapeutic potential, including antibacterial, anticonvulsant, and anti-cancer activities.[2][3][4][5] The compound (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one represents a novel iteration of this scaffold, and like any potential therapeutic agent, its biological effects must be rigorously characterized. A critical initial step in this characterization is the assessment of its impact on cell viability.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell viability assays to study the effects of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one. We will delve into the mechanistic underpinnings of several widely-used assays, provide detailed, field-proven protocols, and offer expert insights into data interpretation and troubleshooting. Our focus is not merely on procedural steps, but on building a robust, self-validating experimental framework to generate reliable and reproducible data.

Strategic Selection of Cell Viability Assays: A Multi-Faceted Approach

No single assay is universally superior; the choice of a cell viability assay should be a strategic one, informed by the specific research question, the cell type, and the potential for compound interference. When investigating a novel compound such as (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one, whose precise mechanism of action is under investigation, employing a panel of orthogonal assays is highly recommended. This approach, utilizing assays with different detection principles, provides a more comprehensive and validated assessment of cell health.

Below is a comparative overview of four commonly used cell viability assays:

| Assay | Principle | Advantages | Disadvantages | Potential Interference |

| MTT | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[1][3] | Inexpensive, well-established. | Requires a solubilization step, endpoint assay, potential for false positives with reducing compounds. | Compounds that affect mitochondrial respiration or have reducing properties. Phenol red in media can also interfere.[6] |

| XTT | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[5][7] | No solubilization step, faster than MTT. | Less sensitive than other assays, can be affected by changes in cellular redox state. | Compounds that alter cellular redox environments or interact with the electron coupling reagent. |

| PrestoBlue™ | Reduction of the non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[8][9][10] | Homogeneous (no-wash) assay, high sensitivity, allows for kinetic monitoring. | Can be sensitive to changes in the cellular reducing environment, potential for photobleaching. | Fluorescent compounds, compounds that alter the intracellular redox state. |

| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[2] | Highly sensitive, rapid, homogeneous "add-mix-measure" format. | Dependent on intracellular ATP levels which can be modulated by various stimuli, can be expensive. | Compounds that inhibit luciferase or affect cellular ATP metabolism. |

Experimental Workflows: A Visual Guide

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the MTT, PrestoBlue™, and CellTiter-Glo® assays.

Caption: Workflow for the PrestoBlue™ Cell Viability Assay.

Caption: Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.

Detailed Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. [1][4]The amount of formazan produced is proportional to the number of viable cells. [3] Reagents and Materials:

-

Cells and appropriate culture medium

-

96-well clear flat-bottom tissue culture plates

-

(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one

-

MTT solution (5 mg/mL in sterile PBS) [3][4]* Solubilization solution (e.g., DMSO, or 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) [11]* Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.

-

Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. [11]6. Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. [1][3]7. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. [1] Data Analysis:

-

Subtract the average absorbance of the medium-only wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Critical Considerations & Troubleshooting:

-

Cell Seeding Density: Optimal seeding density is crucial to ensure cells are in the logarithmic growth phase during the assay. [6]* Phenol Red: Phenol red in the culture medium can interfere with absorbance readings. Consider using phenol red-free medium for the assay. [6]* Compound Interference: To test for direct reduction of MTT by the compound, incubate the compound with MTT in cell-free medium.

-

Incomplete Solubilization: Ensure complete dissolution of formazan crystals before reading the plate, as this is a common source of variability. [4]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Principle: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt to a formazan product. However, the formazan produced in the XTT assay is water-soluble, eliminating the need for a solubilization step. [7][12] Reagents and Materials:

-

Cells and appropriate culture medium

-

96-well clear flat-bottom tissue culture plates

-

(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one

-

XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent) [7]* Microplate reader capable of measuring absorbance at 450-500 nm

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.

-

XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activator solution according to the manufacturer's instructions. [13]3. XTT Addition: Add 50 µL of the prepared XTT working solution to each well. [7]4. Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. [12]5. Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength between 450 and 500 nm. [7] Data Analysis:

-

Subtract the average absorbance of the medium-only wells from all other readings.

-

Calculate the percentage of cell viability as described for the MTT assay.

Critical Considerations & Troubleshooting:

-

Reagent Stability: The reconstituted XTT mixture should be used promptly. [5]* Incubation Time: The optimal incubation time with XTT can vary between cell types. A time-course experiment may be necessary.

-

Background Absorbance: The background absorbance in the XTT assay can be higher than in the MTT assay. [11]

PrestoBlue™ Cell Viability Assay

Principle: This assay uses the reducing power of living cells to convert the blue and minimally fluorescent resazurin to the red and highly fluorescent resorufin. [10]The amount of resorufin produced is proportional to the number of viable cells.

Reagents and Materials:

-

Cells and appropriate culture medium

-

96-well black, clear-bottom tissue culture plates (for fluorescence reading)

-

(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one

-

PrestoBlue™ Cell Viability Reagent [8]* Microplate reader capable of measuring fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) [10] Protocol:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol, using black-walled plates for fluorescence measurements.

-

PrestoBlue™ Addition: Add PrestoBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for 100 µL of medium). [9]3. Incubation: Incubate the plate for at least 10 minutes at 37°C. [8][14]Longer incubation times can increase sensitivity.

-

Measurement: Measure the fluorescence or absorbance using a microplate reader.

Data Analysis:

-

Subtract the average fluorescence/absorbance of the medium-only wells from all other readings.

-

Calculate the percentage of cell viability as described for the MTT assay.

Critical Considerations & Troubleshooting:

-

Fluorescence vs. Absorbance: Fluorescence measurement is generally more sensitive than absorbance. [8][14]* Compound Interference: Test for autofluorescence of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one at the excitation and emission wavelengths used for the assay. Also, check if the compound can directly reduce resazurin in a cell-free system.

-

Over-incubation: Very high cell numbers or long incubation times can lead to signal saturation. [15]

CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This homogeneous assay quantifies ATP, a key indicator of metabolically active cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present. [2][16] Reagents and Materials:

-

Cells and appropriate culture medium

-

96-well opaque-walled tissue culture plates

-

(3R,4S)-3-amino-4-hydroxypyrrolidin-2-one

-

CellTiter-Glo® Reagent [2]* Luminometer or a microplate reader with luminescence detection capabilities

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol, using opaque-walled plates to prevent signal cross-talk.

-

Reagent and Plate Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. 3. Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). 4. Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. 5. Luminescence Measurement: Record the luminescence.

Data Analysis:

-

Subtract the average luminescence of the medium-only wells from all other readings.

-

Calculate the percentage of cell viability as described for the MTT assay.

Critical Considerations & Troubleshooting:

-

Plate Type: Opaque-walled plates are essential to minimize background and cross-talk.

-

Compound Interference: Test whether (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one inhibits the luciferase enzyme in a cell-free ATP assay.

-

ATP Stability: The luminescent signal is stable for several hours, but it is best to read the plate within a consistent timeframe. [2]

Considerations for a Novel Pyrrolidine-2-one Derivative

When evaluating a novel compound like (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one, it is crucial to perform preliminary characterization and include appropriate controls to rule out assay artifacts.

1. Compound Characterization:

-

Solubility: Ensure the compound is fully dissolved in the culture medium at the tested concentrations. Precipitated compound can interfere with optical measurements and lead to inaccurate results.

-

Autofluorescence/Color: Check if the compound is colored or autofluorescent, as this can interfere with absorbance and fluorescence-based assays, respectively.

2. Orthogonal Assays:

-

As the mechanism of action of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one is likely unknown, confirming viability results with at least two assays based on different principles (e.g., a metabolic assay like MTT and an ATP-based assay like CellTiter-Glo®) is highly recommended. Discrepancies between assays can provide valuable mechanistic insights.

3. Controls for Compound Interference:

-

Cell-Free Controls: To test for direct interference, set up parallel experiments in cell-free wells. Add the compound to the medium and then add the assay reagent. Any signal generated in these wells is due to direct interaction of the compound with the assay components.

-

Positive and Negative Controls: Include a known cytotoxic agent as a positive control and a vehicle control (the solvent used to dissolve the compound) as a negative control.

By following these guidelines and protocols, researchers can confidently and accurately assess the effects of (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one on cell viability, paving the way for further mechanistic studies and drug development.

References

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Scribd. (n.d.). Presto Blue. Retrieved from [Link]

-

San Diego State University. (2015). XTT Proliferation Assay Protocol. Retrieved from [Link]

-

Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

-

Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

-

Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

-

Labbox. (n.d.). XTT Cell Proliferation Assay Kit. Retrieved from [Link]

-

YouTube. (2024, July 25). Cell Viability and Proliferation Assay with PrestoBlue. Retrieved from [Link]

- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-38.

- Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4881.

- Li, Y., et al. (2023). Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 262, 115865.

- Poster Board #923. (n.d.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. FASEB.

- Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]